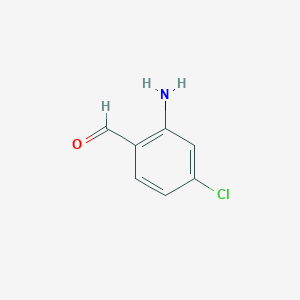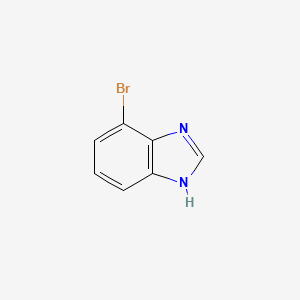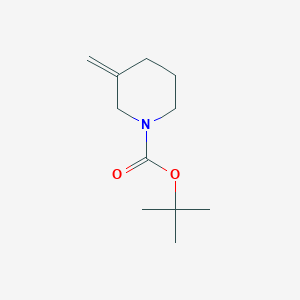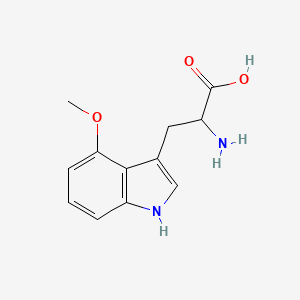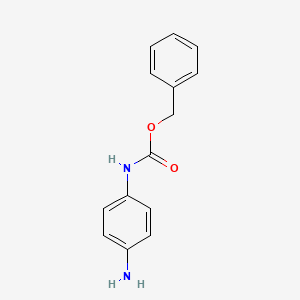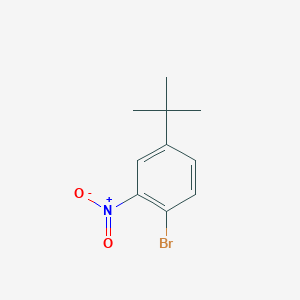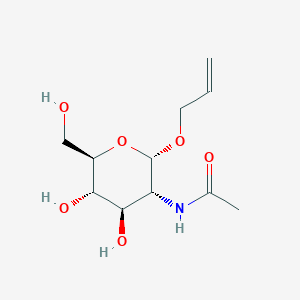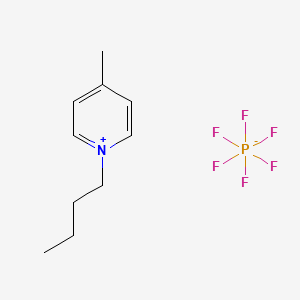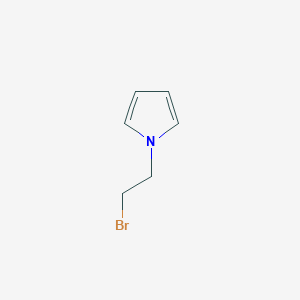
1-(2-Bromoethyl)pyrrole
描述
1-(2-Bromoethyl)pyrrole is a chemical compound with the molecular formula C6H8BrN. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the pyrrole ring.
准备方法
1-(2-Bromoethyl)pyrrole can be synthesized through several methods. One common synthetic route involves the reaction of pyrrole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(2-Bromoethyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole derivatives with different functional groups. Reduction reactions can also modify the bromoethyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Bromoethyl)pyrrole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1-(2-Bromoethyl)pyrrole involves its reactivity due to the presence of the bromoethyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
相似化合物的比较
1-(2-Bromoethyl)pyrrole can be compared with other similar compounds, such as:
1-(2-Bromoethyl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
2-(Bromomethyl)-6-methylpyridine: Contains a bromomethyl group attached to a pyridine ring.
3-(2-Bromoethyl)indole: Contains a bromoethyl group attached to an indole ring.
These compounds share the presence of a bromoethyl group but differ in their heterocyclic structures, leading to variations in their reactivity and applications.
属性
IUPAC Name |
1-(2-bromoethyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAVHEZVBGASER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470011 | |
| Record name | 1-(2-bromoethyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78358-86-8 | |
| Record name | 1-(2-bromoethyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromoethyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 1-(2-Bromoethyl)pyrrole in polymer chemistry?
A1: this compound serves as a versatile reagent in polymer synthesis. For instance, it acts as an end-capping agent in the cationic polymerization of isobutylene []. This reaction yields polyisobutylene with a terminal bromide, enabling further functionalization. Additionally, it facilitates the polymerization of 2-ethynylpyridine, producing a polyacetylene derivative with unique optoelectronic properties [].
Q2: How does the structure of this compound influence its reactivity in polymerization reactions?
A2: The reactivity of this compound stems from the presence of both the pyrrole ring and the bromoethyl substituent. In the case of isobutylene polymerization, the electron-rich pyrrole ring can react with the carbocationic chain end []. The length of the alkyl chain connecting the pyrrole and bromide influences the regioselectivity of this reaction, impacting the final polymer structure []. In the polymerization of 2-ethynylpyridine, the bromoethyl group facilitates polymerization through a quaternization reaction with the pyridine nitrogen [].
Q3: Can you provide information on the structural characterization of this compound?
A3: this compound has the molecular formula C6H8BrN and a molecular weight of 174.04 g/mol. While the provided research excerpts don't delve into detailed spectroscopic data, one can expect characteristic signals in NMR and IR spectra. For instance, 1H NMR would show peaks corresponding to the aromatic protons of the pyrrole ring and the methylene protons of the bromoethyl group.
Q4: Beyond polymer chemistry, what other synthetic applications utilize this compound?
A4: this compound serves as a crucial building block in synthesizing heterocyclic compounds. It acts as a precursor for preparing (1H)-3,4-dihydro-pyrrolo [2,1-c][1,4]oxazin-1-one derivatives []. These compounds, containing both pyrrole and oxazine rings, are of interest for their potential anti-inflammatory and analgesic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)
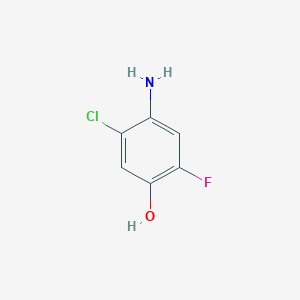



![2-[(chloromethyl)sulfanyl]-2-methylpropane](/img/structure/B1279504.png)
